Tert-butyl (2-hydroxybutyl)(methyl)carbamate
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Overview
Description
Tert-butyl N-(2-hydroxybutyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a hydroxybutyl group, and a methylcarbamate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-hydroxybutyl)(methyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-hydroxybutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-hydroxybutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxybutyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the original hydroxybutyl group.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Tert-butyl N-(2-hydroxybutyl)-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of Tert-butyl (2-hydroxybutyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-hydroxyethyl)carbamate: Similar structure but with a shorter hydroxyalkyl chain.
Tert-butyl N-(2-hydroxypropyl)carbamate: Similar structure but with a different hydroxyalkyl chain length.
Tert-butyl N-(2-hydroxyisobutyl)carbamate: Similar structure but with a branched hydroxyalkyl chain.
Uniqueness
Tert-butyl N-(2-hydroxybutyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxybutyl group provides additional reactivity compared to shorter or branched hydroxyalkyl chains, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxybutyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-6-8(12)7-11(5)9(13)14-10(2,3)4/h8,12H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXGQBNOUKTURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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